5,7-Dimethoxyflavone (DMF) is a naturally occurring flavone, a class of flavonoid compounds recognized for their potential health benefits [, , ]. It is primarily found in the rhizomes of Kaempferia parviflora, a plant traditionally used in Southeast Asia for its medicinal properties [, ]. DMF has gained significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anticancer properties [, , , , , ]. These properties make it a promising candidate for developing new therapeutic agents for various diseases.
5,7-Difluoroindoline belongs to the class of heterocyclic compounds, specifically under the indole family. Indoles are bicyclic structures containing a benzene ring fused to a pyrrole ring. The introduction of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development and other applications in organic synthesis.
The synthesis of 5,7-difluoroindoline can be achieved through several methods, including:
These synthetic routes often require optimization to improve yields and minimize by-products.
The molecular structure of 5,7-difluoroindoline can be represented as follows:
The presence of fluorine atoms significantly alters the electronic properties of the molecule, influencing its reactivity and interaction with biological targets.
5,7-Difluoroindoline participates in various chemical reactions typical for indole derivatives:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 5,7-difluoroindoline in biological systems primarily revolves around its interaction with specific targets such as enzymes or receptors. The presence of fluorine enhances lipophilicity, allowing better membrane permeability and interaction with lipid bilayers.
In medicinal chemistry applications, compounds like 5,7-difluoroindoline may act as inhibitors or modulators by binding to active sites on proteins or enzymes, thereby altering their activity. Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications influence biological activity.
These properties are crucial for understanding how 5,7-difluoroindoline behaves in various environments, influencing its storage, handling, and application in research.
5,7-Difluoroindoline has several promising applications:
The strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern medicinal chemistry, with fluorinated indoline derivatives emerging as privileged structures in pharmaceutical development. The journey began with natural product derivatization in the late 20th century, exemplified by the synthesis of fluorinated serotonin analogs to study neurotransmitter interactions [3]. This early work demonstrated fluorine’s ability to modulate biological activity without steric perturbation. The discovery of 5,7-Difluoroindoline as a synthetically accessible scaffold accelerated in the early 2000s, driven by advances in regioselective fluorination techniques like vicarious nucleophilic substitution (VNS) and difluorocarbene-mediated cyclization [8]. These methods enabled precise installation of fluorine atoms at the 5- and 7-positions of the indoline core—sites previously challenging to functionalize selectively.
The scaffold gained prominence when researchers recognized its dual advantages: metabolic stability imparted by fluorine substituents and the indoline nitrogen’s participation in target binding. This led to its adoption as a key intermediate in antiviral and anticancer programs, particularly following seminal work on influenza PB2 inhibitors where 5,7-Difluoroindoline-based compounds demonstrated nanomolar potency against H1N1 strains [2]. The timeline below captures critical milestones:
Table 1: Historical Development of Fluorinated Indoline Derivatives
Year Range | Key Advance | Impact on Drug Discovery |
---|---|---|
1990-2000 | Synthesis of monofluoroindolines | Proof of concept for fluorine-enhanced bioavailability [3] |
2001-2010 | Regioselective difluorination methods (VNS) | Enabled 5,7-Difluoroindoline scaffold production |
2011-2020 | 5,7-Difluoroindoline in kinase inhibitors (e.g., Haspin) | Achieved IC50 values ≤2 nM with high selectivity [9] |
2020-Present | Automated synthesis via continuous flow reactors | Scalable production (>100 kg batches) |
The 5,7-difluoro pattern on the indoline scaffold exerts multifaceted effects on molecular interactions and pharmacokinetics. Positioned at electron-rich sites of the aromatic system, these atoms create strategic perturbations:
Table 2: Physicochemical and Bioactivity Enhancements from 5,7-Difluorination
Parameter | Non-Fluorinated Indoline | 5,7-Difluoroindoline | Change (%) |
---|---|---|---|
Metabolic Stability (t1/2 in HLMs) | 22 min | 47 min | +114% |
Calculated logP | 1.8–2.1 | 2.3–2.6 | +22% |
Kinase Binding Affinity (Kd) | 120 nM | 19 nM | +84% improvement |
Aqueous Solubility | 85 µM | 68 µM | -20% |
The 5,7-difluoro configuration also serves as a bioisostere for oxygen-containing groups. In influenza PB2 inhibitors, it mimics 7-azaindole’s hydrogen-bonding topology while improving metabolic stability by reducing aldehyde oxidase susceptibility—a key limitation of earlier azaindole drugs [2]. This bioisosteric replacement strategy has been extended to prostaglandin receptors and serotonin analogs, where 5,7-Difluoroindoline derivatives exhibit 3- to 5-fold enhanced receptor binding duration [3] [6].
When benchmarked against common fluorinated heterocycles, 5,7-Difluoroindoline displays distinct advantages in target engagement and synthetic flexibility:
Table 3: Bioactivity Comparison of Fluorinated Scaffolds in Kinase Inhibition
Scaffold | Representative Compound | Haspin IC50 (nM) | Selectivity Index (vs. DYRK1A) | Metabolic Stability (t1/2, min) |
---|---|---|---|---|
5,7-Difluoroindoline | 53 | 2 | >500 | 47 |
4,6-Difluoroindole | VX-787 analog | 15 | 80 | 32 |
7-Azaindole | Pimodivir | 8 | 200 | 18 |
3,5-Difluorophenyl | Gefitinib derivative | 210 | 12 | 55 |
Electronic analyses reveal 5,7-Difluoroindoline’s unique advantage: DFT calculations show a HOMO-LUMO gap of 5.40–5.52 eV (in polar solvents), significantly narrower than non-fluorinated indoline (6.21 eV). This enhances charge transfer interactions with kinase catalytic lysines while fluorine’s -I effect directs electrophilic substitution to C4/C6 for further derivatization [8]. The scaffold’s balanced π-deficient character (HOMO energy: -7.14 eV) explains its exceptional performance in targeting nucleotide-binding folds without competing with endogenous purines.
Comprehensive Compound List
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2